

An In-depth Technical Guide to the THO Complex in Yeast

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Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the THO complex in Saccharomyces cerevisiae (yeast), a critical player at the intersection of transcription, mRNA processing, and genome stability.

Core Concepts of the THO Complex

The THO complex is an evolutionarily conserved nuclear protein assembly essential for coupling transcription elongation with the biogenesis of messenger ribonucleoprotein (mRNP) particles.[1][2] In yeast, it was first identified through genetic screens for mutants exhibiting transcription-dependent hyper-recombination, revealing its crucial role in maintaining genome integrity.[3][4] The complex functions as a structural and functional unit; mutations in any of its core subunits typically result in similar phenotypes, including impaired transcription of long and GC-rich genes, defects in mRNA export, and increased transcription-associated recombination (TAR).[3][5][6][7]

Subunit Composition and Architecture

The yeast THO complex is a stable heteropentamer.[1][2] It forms an elongated, conspicuous structure.[1] Recent cryo-electron microscopy studies have revealed that the complex homodimerizes, with the subunits Tho2 and Hpr1 intertwining to form a central platform for the binding of Mft1, Thp2, and Tex1.[8]



- Core Subunits: The complex is composed of four main proteins: Tho2, Hpr1, Mft1, and Thp2. [3]
- Tex1: Biochemical purifications have consistently shown that Tex1 is a stable, integral fifth subunit of the complex.[1][2]
- TREX Complex Formation: The THO complex serves as the core of the larger Transcription-Export (TREX) complex. It recruits the DEAD-box RNA helicase Sub2 (UAP56 in humans) and the RNA-binding protein Yra1 (ALY/REF in humans) to form the TREX complex, which is critical for packaging the nascent mRNA and facilitating its export from the nucleus.[1][5][6]
 [7]

Key Functions and Molecular Mechanisms

The THO complex operates at the heart of gene expression, ensuring a seamless transition from transcription to mRNA export and preventing the formation of deleterious nucleic acid structures.

Coupling Transcription Elongation and mRNA Export

THO is recruited to actively transcribed genes and travels with the RNA Polymerase II (RNAPII) elongation machinery.[6][9] Its presence is crucial for the efficient co-transcriptional recruitment of Sub2 and Yra1 to the nascent mRNP.[1][6] This coordinated action ensures that the premRNA is correctly processed, packaged, and handed off to the nuclear export machinery, preventing its accumulation at transcription sites.[1]

Prevention of R-loop Formation and Genome Instability

A primary function of the THO complex is to prevent the formation of R-loops—three-stranded nucleic acid structures where the nascent RNA hybridizes with the template DNA strand.[1][6] In the absence of a functional THO complex, the nascent mRNA is not properly packaged into an mRNP, leaving it free to re-anneal with the DNA template.[6][8]

These R-loops are a major source of genomic instability because they:

- Stall replication forks, leading to DNA breaks.
- Expose single-stranded DNA, which is a substrate for recombination machinery.



• Lead to transcription-associated recombination (TAR), a hallmark phenotype of tho mutants. [1][6][10]

The THO complex, in conjunction with the helicase activity of Sub2, is thought to actively remodel the nascent mRNP to prevent R-loop formation.[8]

Quantitative Data Summary

The following table summarizes key quantitative data related to the subunits of the yeast THO complex.

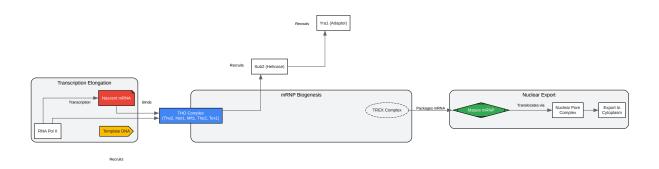


Subunit	Gene	Molecular Weight (kDa)	Stoichiometry in Complex	Key Phenotypes of Deletion Mutant
Tho2	THO2	~184	1	Strong impairment of transcription, highest hyper- recombination phenotype.[3][8]
Hpr1	HPR1	~88-90	1	Impaired transcription, hyper-recombination, mRNA export defects.[1][3]
Mft1	MFT1	~45	1	Impaired transcription, hyper-recombination.[1]
Thp2	THP2	~30-33	1	Impaired transcription, hyper-recombination.[1]
Tex1	TEX1	~47	1	Considered an integral subunit; contributes to complex integrity. [1][2]

Mandatory Visualizations



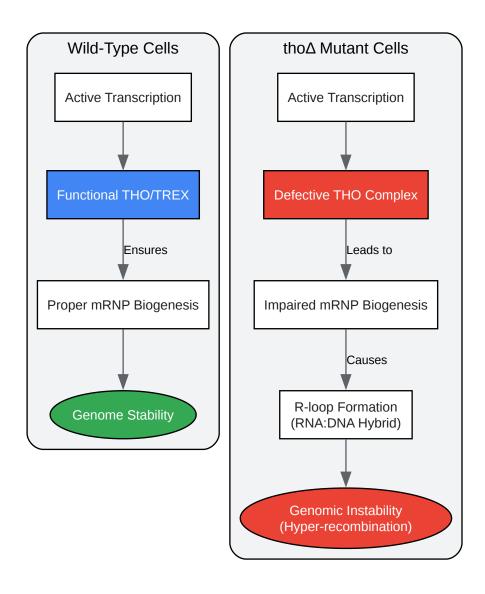
Signaling and Functional Pathways



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Caption: The THO complex couples transcription elongation to mRNA export via the TREX complex.



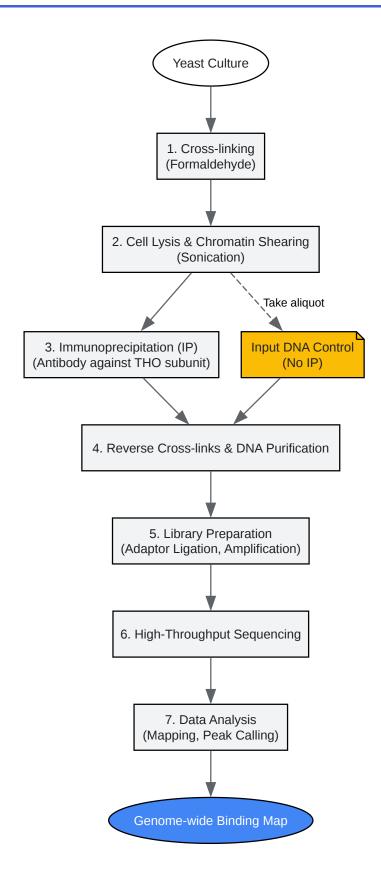


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Caption: THO complex function prevents R-loop formation and maintains genomic stability.

Experimental Workflow





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Caption: A generalized workflow for Chromatin Immunoprecipitation Sequencing (ChIP-seq).



Experimental Protocols

Detailed methodologies for key experiments used to investigate the THO complex are provided below.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

This protocol is used to identify the genome-wide binding sites of THO complex subunits.[6] It is adapted from standard yeast ChIP-seq procedures.[11][12][13]

- 1. Cell Growth and Cross-linking:
- Grow yeast cells (e.g., in YPAD medium) to a mid-log phase (OD600 ≈ 0.6-0.8).
- Add formaldehyde to a final concentration of 1% to cross-link proteins to DNA. Incubate with gentle shaking for 15-20 minutes at room temperature.
- Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes.
- Harvest cells by centrifugation, wash twice with ice-cold Tris-Buffered Saline (TBS), and flash-freeze the cell pellet.
- 2. Cell Lysis and Chromatin Sonication:
- Resuspend the cell pellet in 600 μL of lysis buffer (e.g., 50 mM HEPES-KOH pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% sodium deoxycholate, 0.1% SDS, plus protease inhibitors).
- Lyse cells by bead beating (e.g., with 0.5 mm glass beads) for multiple cycles.
- Sonicate the chromatin to shear DNA into fragments of 200-500 bp. Use a Bioruptor or similar instrument, optimizing the number of cycles. Centrifuge to pellet debris.
- 3. Immunoprecipitation (IP):



- Pre-clear the soluble chromatin by incubating with Protein A/G magnetic beads for 1 hour at 4°C.
- Set aside a small aliquot of the pre-cleared chromatin as the "input" control.
- Incubate the remaining chromatin overnight at 4°C with an antibody specific to a THO subunit (e.g., anti-Hpr1).
- Add fresh Protein A/G magnetic beads and incubate for 2-4 hours to capture the antibodyprotein-DNA complexes.
- Wash the beads sequentially with low salt buffer, high salt buffer, LiCl buffer, and TE buffer to remove non-specific binding.
- 4. Elution and Reversal of Cross-links:
- Elute the chromatin from the beads using an elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS) at 65°C.
- Reverse the cross-links for both the IP and input samples by incubating overnight at 65°C.
- Treat with RNase A for 1 hour at 37°C, followed by Proteinase K for 2 hours at 55°C to degrade RNA and proteins.
- 5. DNA Purification and Library Preparation:
- Purify the DNA using a PCR purification kit or phenol-chloroform extraction.
- Prepare sequencing libraries from the purified IP and input DNA according to the manufacturer's protocol (e.g., Illumina TruSeq ChIP). This involves end-repair, A-tailing, adapter ligation, and PCR amplification.
- Sequence the libraries on a high-throughput sequencing platform.

Yeast Two-Hybrid (Y2H) Screen

This protocol is used to identify novel protein-protein interactions with a THO subunit ("bait"). [14][15]



1. Principle:

- The GAL4 transcription factor is split into two functional domains: a DNA-Binding Domain (BD) and an Activation Domain (AD).
- The "bait" protein (e.g., Hpr1) is fused to the BD. A library of potential interacting proteins ("prey") is fused to the AD.
- If the bait and prey proteins interact, the BD and AD are brought into proximity, reconstituting a functional transcription factor that drives the expression of a reporter gene (e.g., HIS3, lacZ).

2. Strain and Plasmid Preparation:

- Clone the coding sequence of the THO subunit into a "bait" vector (e.g., pGBKT7), which contains the GAL4-BD.
- Transform a yeast mating strain (e.g., MATa) with the bait plasmid. Confirm expression and auto-activation (i.e., ensure the bait alone does not activate the reporter genes).
- Obtain a pre-made yeast cDNA library in a "prey" vector (e.g., pGADT7), which contains the GAL4-AD, transformed into the opposite mating strain (e.g., MATα).

3. Mating and Selection:

- Mate the bait-containing yeast strain with the prey library strain by mixing the cultures and plating on a rich medium (YPAD) to allow diploid formation.
- Plate the diploid cells onto selective media. For example, use a medium lacking tryptophan
 and leucine to select for cells containing both bait and prey plasmids.
- Then, plate on a high-stringency selective medium lacking histidine (and often adenine) to select for cells where an interaction has occurred, activating the HIS3 (and ADE2) reporter gene.

4. Identification of Interactors:

• Isolate plasmids from the positive colonies that grew on the high-stringency medium.



- Rescue the prey plasmids by transforming them into E. coli.
- Sequence the prey plasmids to identify the cDNA insert, which encodes the interacting protein.
- Confirm the interaction by co-transforming the isolated prey plasmid with the original bait plasmid into a fresh yeast reporter strain and re-testing for reporter gene activation.

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